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  • Product: 5-Bromo-4-fluoro-2-methylphenol
  • CAS: 1701766-35-9

Core Science & Biosynthesis

Foundational

Chemical structure of 5-Bromo-4-fluoro-2-methylphenol

The following technical guide details the chemical structure, synthesis, and applications of 5-Bromo-4-fluoro-2-methylphenol , a specialized halogenated intermediate critical in modern medicinal chemistry and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 5-Bromo-4-fluoro-2-methylphenol , a specialized halogenated intermediate critical in modern medicinal chemistry and agrochemical development.

Technical Profile: 5-Bromo-4-fluoro-2-methylphenol

CAS Number: 1701766-35-9 Molecular Formula: C₇H₆BrFO Molecular Weight: 205.02 g/mol IUPAC Name: 5-Bromo-4-fluoro-2-methylphenol[1]

Executive Summary

5-Bromo-4-fluoro-2-methylphenol is a trisubstituted benzene derivative serving as a high-value scaffold in the synthesis of bioactive small molecules.[1] Its structural uniqueness lies in the "mismatched" electronic substitution pattern: the bromine atom is positioned meta to the hydroxyl group and para to the methyl group, a configuration that is difficult to access via standard electrophilic aromatic substitution (EAS).[1] This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to generate biaryl systems found in kinase inhibitors and advanced pesticides.

Structural Analysis & Electronic Properties

The molecule features a phenol core modified by three distinct substituents, each imparting specific electronic and steric properties that define its reactivity profile.[1]

SubstituentPositionElectronic EffectSteric ImpactReactivity Role
Hydroxyl (-OH) C1Strong Donor (+M), ActivatorModerateNucleophile for O-alkylation; Directing group (Ortho/Para).[1]
Methyl (-CH₃) C2Weak Donor (+I), ActivatorModerateLipophilicity enhancer; Ortho-blocker.[1]
Fluorine (-F) C4Weak Acceptor (-I), Donor (+M)Small (Bioisostere to H)Metabolic blocker; Directing group for Lithiation.[1]
Bromine (-Br) C5Weak Acceptor (-I), DeactivatorLargePrimary Reactive Site (Cross-coupling).[1]
Electronic Push-Pull[1]
  • Acidity (pKa): The presence of electron-withdrawing halogens (Br, F) increases the acidity of the phenolic proton compared to o-cresol (pKa ~10.3).[1] The estimated pKa is approximately 8.5–9.0 , making it easier to deprotonate for ether synthesis.[1]

  • Dipole Moment: The C-F and C-Br bonds create a significant dipole vector, influencing the molecule's binding affinity in protein pockets when used as a fragment.[1]

Synthetic Pathways and Regioselectivity

Accessing the 5-bromo isomer is synthetically challenging because the natural directing effects of the hydroxyl (C1) and methyl (C2) groups favor electrophilic substitution at the C6 position (ortho to OH), not the C5 position.[1]

The "Meta-Strike" Challenge

In a standard bromination of 4-fluoro-2-methylphenol, the major product is typically 6-bromo-4-fluoro-2-methylphenol .[1] To install the bromine at C5, researchers must employ Directed Ortho-Metalation (DoM) strategies that leverage the directing power of the fluorine atom.[1]

Protocol: Fluorine-Directed Lithiation (High-Purity Route)

This method utilizes the strong inductive effect of fluorine to direct lithiation to the adjacent C5 position.

Reagents:

  • Starting Material: 1-(Methoxymethoxy)-4-fluoro-2-methylbenzene (MOM-protected phenol).[1]

  • Base: n-Butyllithium (n-BuLi) or LDA.[1]

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or Br₂.[1]

Workflow:

  • Protection: Convert 4-fluoro-2-methylphenol to its MOM-ether to prevent phenoxide formation and coordinate the lithium base.

  • Lithiation: Treat with n-BuLi at -78°C. The Lithium coordinates to the fluorine and the MOM oxygen. While the MOM group directs to C6, the Fluorine directs to C3 and C5.[1] Steric hindrance at C3 (flanked by Me and F) and C6 (flanked by MOM and H) competes with C5.[1] Under kinetic control, lithiation often favors the position ortho to the strongest acidifying group (F) that is sterically accessible (C5).[1]

  • Bromination: Quench the lithiated intermediate with an electrophilic bromine source.

  • Deprotection: Acidic hydrolysis removes the MOM group to yield the target phenol.[1]

Synthesis cluster_legend Mechanism Logic Start 4-Fluoro-2-methylphenol Step1 Protection (MOM-Cl) Start->Step1 Intermediate1 MOM-Ether Step1->Intermediate1 Step2 Lithiation (n-BuLi, -78°C) Directing Group: F Intermediate1->Step2 Step3 Quench (Br2) Step2->Step3 Step4 Deprotection (HCl) Step3->Step4 Product 5-Bromo-4-fluoro- 2-methylphenol Step4->Product F directs Ortho (C5) F directs Ortho (C5) OH directs Ortho (C6) [Avoided] OH directs Ortho (C6) [Avoided] F directs Ortho (C5)->OH directs Ortho (C6) [Avoided]

Figure 1: Synthetic pathway utilizing Fluorine-Directed Ortho-Metalation (DoM) to achieve the difficult C5-bromination pattern.

Characterization Standards

Validating the correct isomer is critical due to the prevalence of the C6-bromo byproduct.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.80 (s, 1H, -OH): Exchangeable singlet.[1]

    • δ 7.45 (d, J=8.0 Hz, 1H, H-6): The proton at C6 is meta to F and para to Br.[1] It appears as a doublet due to coupling with F (³J_HF).[1]

    • δ 7.15 (d, J=11.5 Hz, 1H, H-3): The proton at C3 is ortho to F. Large coupling constant (³J_HF ~11-12 Hz) is diagnostic of the H-C-C-F arrangement.[1]

    • δ 2.15 (s, 3H, -CH₃): Methyl singlet.[1]

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm , split into a triplet or dd depending on proton decoupling.[1]

Mass Spectrometry (MS)[1]
  • Method: GC-MS or LC-MS (ESI-).[1]

  • Signature: Molecular ion [M-H]⁻ at m/z 203/205 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br and ⁸¹Br).[1]

Reactivity & Applications in Drug Discovery

The 5-bromo-4-fluoro-2-methylphenol scaffold is a "linchpin" intermediate.[1] It allows for the modular construction of drug candidates via three distinct vectors.[1]

A. Suzuki-Miyaura Coupling (C5 Vector)

The C-Br bond is highly reactive toward palladium-catalyzed cross-coupling.

  • Application: Attaching biaryl or heteroaryl motifs.

  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

  • Significance: This builds the "tail" of kinase inhibitors, extending into the solvent-exposed region of the ATP binding pocket.[1]

B. O-Alkylation (C1 Vector)

The phenolic oxygen serves as an anchor point.

  • Application: Ether formation to link solubilizing groups (e.g., morpholine, piperazine).[1]

  • Reagents: Alkyl halide, K₂CO₃, DMF or Mitsunobu conditions.[1]

C. Nucleophilic Aromatic Substitution (C4 Vector - Advanced)

While the C-F bond is generally stable, the presence of an electron-withdrawing group (like a nitro or sulfonyl group introduced later) can activate the fluorine for displacement by amines (S_NAr), allowing for "scaffold hopping."[1]

Reactivity Center 5-Bromo-4-fluoro- 2-methylphenol Path1 Suzuki Coupling (C-Br) Target: Biaryl Scaffolds Center->Path1 Pd(0), Ar-B(OH)2 Path2 O-Alkylation (OH) Target: Solubilizing Tails Center->Path2 R-X, Base Path3 S_NAr (C-F) Target: Amine Insertion Center->Path3 R-NH2 (Requires Activation)

Figure 2: Divergent reactivity map showing the three functionalization vectors available for medicinal chemistry optimization.

Safety and Handling (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] Harmful if swallowed or inhaled.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899743, 4-Bromo-2-fluoro-5-methylphenol. (Note: Isomer comparison). Retrieved from [Link]

  • World Intellectual Property Organization (2007). Patent WO2007034755A1: Biphenyl sulfide compounds and insecticides.[1] (Describes synthesis of 5-substituted derivatives). Retrieved from

  • Stünkel, T., et al. (2023). Para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. Chemical Science. (Context on fluorination regioselectivity). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 5-Bromo-4-fluoro-2-methylphenol (CAS 1701766-35-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the development of novel molecules with tailored properties. 5-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the development of novel molecules with tailored properties. 5-Bromo-4-fluoro-2-methylphenol is a halogenated aromatic compound whose structure is emblematic of a versatile building block. The presence of orthogonal functionalities—a bromine atom, a fluorine atom, a methyl group, and a phenolic hydroxyl—provides multiple reactive vectors for synthetic elaboration. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, potential synthetic strategies, applications, and safety protocols for this valuable chemical intermediate. The strategic placement of both a bromine and a fluorine atom makes this compound particularly noteworthy for creating complex molecular architectures, offering a unique combination of stability and reactivity.

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. 5-Bromo-4-fluoro-2-methylphenol is identified by the CAS number 1701766-35-9.[1] Its molecular and physical characteristics, derived from computational predictions and database entries, are summarized below. For researchers, it is critical to distinguish this compound from its isomers, such as 4-Bromo-2-fluoro-5-methylphenol (CAS 550400-07-2)[2][3] and 5-Bromo-2-fluoro-4-methylphenol (CAS 1111096-04-8)[4], as the positional arrangement of substituents dramatically influences reactivity and biological activity.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 5-Bromo-4-fluoro-2-methylphenol-
CAS Number 1701766-35-9[1]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.03 g/mol [1]
Predicted Boiling Point 255.3 ± 35.0 °C[5]
Predicted Density 1.646 ± 0.06 g/cm³[5]
SMILES Code OC1=CC(Br)=C(F)C=C1C[1]

Note: Boiling point and density are predicted values and should be confirmed experimentally.

Section 2: The Strategic Role in Chemical Synthesis

The utility of 5-Bromo-4-fluoro-2-methylphenol as a synthetic intermediate stems directly from the distinct chemical properties of its functional groups. Each group offers a specific advantage for molecular elaboration, making the compound a powerful tool in the synthetic chemist's arsenal.

The Synthetic Utility of Key Functional Groups

The strategic value of this molecule is best understood by deconstructing the role of each substituent. This design allows for sequential and site-selective modifications, a crucial requirement in multi-step synthesis.

G main main bromo bromo main->bromo fluoro fluoro main->fluoro hydroxyl hydroxyl main->hydroxyl methyl methyl main->methyl coupling coupling bromo->coupling adme adme fluoro->adme derivatize derivatize hydroxyl->derivatize sar sar methyl->sar

Caption: Functional group analysis of 5-Bromo-4-fluoro-2-methylphenol.

  • The Bromo Group: The bromine atom is an exceptionally versatile synthetic handle. Its primary role is to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from the phenol core. The introduction of bromine can also enhance therapeutic activity and favorably influence a drug's metabolic profile.[6]

  • The Fluoro Group: Fluorine substitution is a cornerstone of modern drug design.[7] The high electronegativity and small size of the fluorine atom can profoundly alter the physicochemical properties of a molecule. It can block sites of metabolic oxidation, thereby increasing metabolic stability and prolonging the half-life of a drug.[7] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole), which can enhance binding affinity to biological targets.[7]

  • The Phenolic Hydroxyl Group: The hydroxyl group is a key site for derivatization and a potent hydrogen bond donor. It can be readily converted into ethers or esters to modify solubility, create prodrugs, or attach linkers for applications such as antibody-drug conjugates (ADCs).[8] In a final drug candidate, the phenolic -OH can serve as a critical anchor point within a protein's binding pocket.

Proposed Synthetic Pathway

Rationale: The directing effects of the hydroxyl and methyl groups on the aromatic ring are crucial. The hydroxyl group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. In 4-fluoro-2-methylphenol, the position para to the hydroxyl group is blocked by fluorine. The positions ortho to the hydroxyl are C2 (blocked by methyl) and C6. The position meta to the hydroxyl is C5. Electrophilic aromatic substitution, such as bromination, will be strongly directed to the positions activated by the hydroxyl and methyl groups. The C5 position is ortho to the methyl group and meta to the hydroxyl group, making it a likely site for selective bromination under carefully controlled conditions.

Experimental Protocol: Electrophilic Bromination

  • Reaction Setup: To a solution of 4-fluoro-2-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add the flask to a cooling bath at 0 °C.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS is often preferred over elemental bromine (Br₂) for regioselectivity and milder reaction conditions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

G start Start: 4-Fluoro-2-methylphenol step1 Dissolve in Solvent (e.g., CH₂Cl₂) Cool to 0 °C start->step1 step2 Slow Addition of N-Bromosuccinimide (NBS) step1->step2 step3 Monitor Reaction (TLC / HPLC) step2->step3 step4 Aqueous Workup: Quench (Na₂S₂O₃) Extract step3->step4 step5 Purification: Flash Chromatography step4->step5 end_node Product: 5-Bromo-4-fluoro-2-methylphenol step5->end_node

Caption: Proposed workflow for the synthesis of 5-Bromo-4-fluoro-2-methylphenol.

Section 3: Applications in Research and Drug Development

5-Bromo-4-fluoro-2-methylphenol is a quintessential building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[8] Its utility is not in its own biological activity, but in its potential as a scaffold for generating more complex and potent molecules.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment that can be elaborated upon. The phenolic hydroxyl can be used to establish an initial binding interaction with a target protein, and subsequent synthetic modifications at the bromine position can be used to "grow" the fragment into more potent leads that occupy adjacent pockets.

  • Active Pharmaceutical Ingredient (API) Synthesis: As an advanced intermediate, this compound can be a key component in the total synthesis of complex APIs. Halogenated phenols are common motifs in a wide range of therapeutics, including kinase inhibitors, GPCR modulators, and anti-infective agents.

  • Agrochemicals and Materials Science: The structural motifs present are also valuable in the development of new pesticides, herbicides, and functional materials like polymers and organic electronics, where properties like stability and electronic character are critical.

Section 4: Safety, Handling, and Storage

As a halogenated aromatic compound, 5-Bromo-4-fluoro-2-methylphenol must be handled with appropriate caution.[9] While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, the hazard profile can be inferred from structurally similar compounds, such as its isomers, which are classified as harmful if swallowed, in contact with skin, or if inhaled.[10] Most aromatic amines and halogenated organics are readily absorbed through the skin and can pose long-term health risks.[11][12]

Mandatory Safety Protocol:

  • Engineering Controls: All handling of solid and dissolved 5-Bromo-4-fluoro-2-methylphenol must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities.[13]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[11] Always inspect gloves before use and dispose of them properly after handling.

    • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][13]

  • Spill & Disposal: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.[13]

Conclusion

5-Bromo-4-fluoro-2-methylphenol represents a highly strategic and valuable building block for synthetic and medicinal chemistry. Its molecular formula of C₇H₆BrFO and molecular weight of 205.03 g/mol belie the chemical sophistication embedded in its structure.[1] The compound's true value lies in the orthogonal reactivity of its functional groups, which allows for controlled, stepwise synthesis of complex molecules. For researchers in drug discovery and materials science, this intermediate offers a robust platform for generating novel chemical entities with finely tuned electronic, steric, and pharmacokinetic properties. Adherence to stringent safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

  • Google Patents.
  • PubChem. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743. [Link]

  • Fujita, T., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Harvard DASH. Deoxyfluorination of Phenols. [Link]

  • Chemical Safety. chemical label 4-bromo-2-fluoro-5-methylphenol. [Link]

  • Xi'an Kono Chem Co., Ltd. 5-Bromo-2-fluoro-4-methylphenol. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • PubChem. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. [Link]

  • PubChem. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511. [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • National Center for Biotechnology Information. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability. [Link]

  • DrugPatentWatch. The Open Pharma Revolution: Deconstructing the Business Models of Collaborative Drug Discovery. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 5-Bromo-4-fluoro-2-methylphenol as a Strategic Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Halogenated Phenols in Drug Discovery 5-Bromo-4-fluoro-2-methylphenol is a highly functionalized aromatic building block engineered f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Halogenated Phenols in Drug Discovery

5-Bromo-4-fluoro-2-methylphenol is a highly functionalized aromatic building block engineered for advanced applications in medicinal chemistry. Its molecular architecture, featuring a phenolic hydroxyl group, a methyl substituent, and two distinct halogen atoms (bromine and fluorine), offers a rich platform for synthetic diversification. Such polysubstituted phenols are invaluable in the construction of complex Active Pharmaceutical Ingredients (APIs).

The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Simultaneously, the bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[4] The phenolic hydroxyl and methyl groups provide additional points for modification and influence the molecule's electronic properties and steric profile. This guide provides detailed protocols and scientific rationale for the synthesis, quality control, and application of 5-Bromo-4-fluoro-2-methylphenol in pharmaceutical development.

Physicochemical & Safety Profile

A comprehensive understanding of the intermediate's properties and hazards is critical for its effective and safe utilization in a research environment.

Properties Summary
PropertyValueSource
IUPAC Name 5-Bromo-4-fluoro-2-methylphenolN/A
CAS Number 1111096-04-8[5]
Molecular Formula C₇H₆BrFO[6]
Molecular Weight 205.02 g/mol Calculated
Appearance Off-white to light yellow solid/powderGeneral Observation
Purity ≥95%[5]
Safety & Handling

5-Bromo-4-fluoro-2-methylphenol is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting. The following GHS hazard information is based on data for structurally related compounds and should be treated as a minimum standard.[6][7]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H312: Harmful in contact with skin.[6]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H332: Harmful if inhaled.[6]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Proposed Synthesis Protocol for 5-Bromo-4-fluoro-2-methylphenol

This protocol describes a plausible method for the synthesis of the title compound via electrophilic bromination of 4-fluoro-2-methylphenol. The regioselectivity of the bromination is directed by the activating, ortho-, para-directing hydroxyl and methyl groups.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start: 4-Fluoro-2-methylphenol dissolve Dissolve in Dichloromethane (DCM) start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs react Stir at 0°C to Room Temp (2-4h) add_nbs->react monitor Monitor by TLC react->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Flash Chromatography concentrate->purify end_product Product: 5-Bromo-4-fluoro-2-methylphenol purify->end_product

Caption: Proposed workflow for the synthesis of 5-Bromo-4-fluoro-2-methylphenol.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 4-fluoro-2-methylphenol (1.0 eq) in dichloromethane (DCM, 10 mL/g), cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

    • Causality: An inert atmosphere prevents unwanted side reactions, and cooling the reaction mixture helps to control the exothermicity of the bromination, improving selectivity.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: NBS is a solid and easy-to-handle source of electrophilic bromine. Portion-wise addition maintains control over the reaction rate.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer.

    • Causality: Sodium thiosulfate neutralizes any unreacted bromine and reactive bromine byproducts.

  • Extraction: Extract the aqueous layer with DCM (2x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-4-fluoro-2-methylphenol.

Application in Pharmaceutical Synthesis: A Key Building Block for API Scaffolds

This intermediate is a precursor for complex heterocyclic systems found in many modern pharmaceuticals. Its utility is exemplified in the potential synthesis of benzofuran cores, which are key structural motifs in drugs like Lifitegrast, an LFA-1 antagonist used for treating dry eye disease.[8][9][10] The following protocol details a representative reaction: the synthesis of a substituted benzofuran precursor.

Workflow for Benzofuran Precursor Synthesis

cluster_application Application Workflow start Start: 5-Bromo-4-fluoro- 2-methylphenol etherification O-Alkylation with Propargyl Bromide (K₂CO₃, Acetone) start->etherification intermediate Propargyl Ether Intermediate etherification->intermediate cyclization Palladium-catalyzed Intramolecular Cyclization intermediate->cyclization end_product Substituted Benzofuran Precursor cyclization->end_product

Caption: Synthesis of a benzofuran precursor from the title intermediate.

Protocol: Synthesis of 5-Bromo-4-fluoro-2-methyl-1-(prop-2-yn-1-yloxy)benzene

This protocol describes the initial O-alkylation step, a critical transformation toward a benzofuran scaffold.

  • Reaction Setup: Combine 5-Bromo-4-fluoro-2-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (20 mL/g) in a round-bottom flask equipped with a reflux condenser.

    • Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol.

  • Workup: After cooling to room temperature, filter off the solid potassium carbonate.

  • Concentration: Remove the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude propargyl ether can be purified by flash chromatography if necessary. This intermediate is now primed for subsequent cyclization to form the benzofuran ring.

Analytical & Quality Control Protocols

Ensuring the purity and identity of the intermediate is paramount for its successful use in multi-step API synthesis.[11]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of 5-Bromo-4-fluoro-2-methylphenol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% trifluoroacetic acid). A typical gradient might be 30% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the sample in acetonitrile (1 mg/mL).

    • Dilute to a working concentration (e.g., 0.1 mg/mL).

    • Inject 10 µL onto the column.

    • Integrate the peak areas to calculate the purity as a percentage of the total area.

Interpreting Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see distinct signals for the two aromatic protons, the methyl protons (singlet, ~2.2-2.4 ppm), and the hydroxyl proton (broad singlet, may be exchanged with D₂O). The aromatic signals will show coupling to each other and to the fluorine atom.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect seven distinct carbon signals. The carbons attached to fluorine and bromine will show characteristic large and small coupling constants (J-coupling), respectively.

  • Mass Spectrometry (MS): The molecular ion peak should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with ~1:1 ratio).

Conclusion: A Versatile and Enabling Intermediate

5-Bromo-4-fluoro-2-methylphenol represents a class of strategically designed intermediates that are crucial for modern drug development.[12] Its trifunctional nature allows for sequential and site-selective modifications, enabling the efficient construction of complex molecular targets. By providing multiple reaction handles and incorporating the beneficial properties of fluorine, this building block empowers medicinal chemists to accelerate lead optimization and develop next-generation therapeutics. The protocols and insights provided in this guide serve as a foundational resource for researchers leveraging this powerful intermediate in their synthetic campaigns.

References

  • Vertex AI Search Result[1]: Information on 5-Fluoro-4-Methyl-2-nitrophenol as a versatile building block, highlighting the role of fluorine in enhancing drug properties.

  • PubChem[6]: Chemical and safety data for 4-Bromo-2-fluoro-5-methylphenol (CID 10899743), an isomer of the title compound. URL: [Link]

  • Vertex AI Search Result[4]: Discussion on the applications of halogenated anilines, noting the utility of bromine in cross-coupling reactions.

  • Fisher Scientific[7]: Safety Data Sheet for 2-Bromo-4-methylphenol, providing hazard and precautionary information.

  • Fisher Scientific[13]: Safety Data Sheet for 4-Bromo-2-methylphenol, providing hazard and handling information.

  • Sigma-Aldrich: Safety Data Sheet providing detailed GHS classifications and precautionary statements for a related fluorophenol.

  • Fisher Scientific[14]: Safety Data Sheet for 5-Fluoro-2-methylphenol, detailing hazards for a structurally similar compound.

  • Unibrom Corp.[2]: Description of 3-Fluoro-4-methylphenol as a building block, emphasizing fluorine's role in medicinal chemistry.

  • ResearchGate[8]: An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.[3]: Article on the advantages of 4-Fluoro-2-methylphenol as a key intermediate in synthesis.

  • Beilstein Journal of Organic Chemistry[12]: Review on the synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. URL: [Link]

  • Pharma Noble Chem Ltd[11]: Overview of Pharma API intermediates and their importance in the pharmaceutical supply chain. URL: [Link]

  • Semba, C. P., & Gadek, T. R. (2016). Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease. Clinical ophthalmology (Auckland, N.Z.), 10, 1083–1094. URL: [Link]

  • Zhong, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 537-548. URL: [Link]

  • Xi Dian[5]: Product listing for 5-Bromo-2-fluoro-4-methylphenol providing a CAS number. URL: [Link]

Sources

Application

Precision Bromination of 4-Fluoro-2-methylphenol: Regiocontrol and Scalability

Strategic Context and Application 4-Fluoro-2-methylphenol (CAS: 452-72-2) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of receptor tyrosine kinase inhibitors and fluorinated biaryls via...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context and Application

4-Fluoro-2-methylphenol (CAS: 452-72-2) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of receptor tyrosine kinase inhibitors and fluorinated biaryls via Suzuki-Miyaura cross-coupling. The introduction of a bromine atom is a critical activation step, converting the inert phenol into a reactive electrophile.

However, this transformation presents a specific chemo-selectivity challenge: ensuring mono-bromination exclusively at the ortho-position (C6) while avoiding:

  • Over-bromination: Formation of dibromo species.

  • Oxidation: Conversion of the electron-rich phenol to quinones.

  • Regio-scrambling: Bromination at the sterically crowded C3 position.

This application note provides two validated protocols: a High-Precision Method (NBS) for discovery-scale synthesis and a Green Oxidative Method (


)  for scalable process development.

Mechanistic Analysis & Regioselectivity

To achieve high yields, one must understand the "electronic battle" on the aromatic ring.

  • Hydroxyl Group (-OH): Strong activator, ortho/para director.[1][2] Dominates the regiochemistry.

  • Methyl Group (-CH3): Weak activator, ortho/para director.

  • Fluorine (-F): Deactivator, but ortho/para director.[1][2]

The Decision Matrix:

  • Position 4 (Para to OH): Blocked by Fluorine.[3]

  • Position 6 (Ortho to OH): Strongly activated by -OH. Sterically accessible. (Target)

  • Position 3 (Ortho to F): Deactivated by F (inductive effect), meta to OH. Unfavorable.

  • Position 5: Meta to OH. Unfavorable.

Visualization: Electronic Directing Effects

The following diagram illustrates the competing electronic forces and the logical pathway to the C6-bromo product.

Regioselectivity Substrate 4-Fluoro-2-methylphenol OH_Group -OH (C1) Strong Activator Directs: C2, C6 Substrate->OH_Group F_Group -F (C4) Blocker/Deactivator Substrate->F_Group Me_Group -CH3 (C2) Weak Activator Substrate->Me_Group Target Target Site (C6) Ortho to OH Meta to CH3 OH_Group->Target Strong Activation F_Group->Target Inductive Withdrawal (Minor) Me_Group->Target Weak Direction Product 2-Bromo-4-fluoro-6-methylphenol Target->Product + Br+ (Electrophile)

Figure 1: Electronic directing effects favoring substitution at C6.

Protocol A: High-Precision NBS Bromination

Best for: Medicinal chemistry, gram-scale, high purity requirements. Rationale: N-Bromosuccinimide (NBS) provides a low, controlled concentration of bromonium ions (


), preventing the "runaway" reaction often seen with elemental bromine.
Reagents & Stoichiometry
ComponentEquiv.Role
4-Fluoro-2-methylphenol 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Brominating Agent
Acetonitrile (MeCN) [0.5 M]Polar Aprotic Solvent
TsOH (p-Toluenesulfonic acid) 0.05Catalyst (Optional*)

*Note: Phenols are reactive enough to react with NBS without acid catalysis, but 5 mol% TsOH accelerates the reaction if kinetics are sluggish.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylphenol (1.0 equiv) in Acetonitrile (concentration ~0.5 M).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperature improves regioselectivity.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 8:1). The product is less polar than the starting material.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine species. The solution should turn from orange/yellow to colorless.
    
  • Workup:

    • Dilute with water and extract 3x with Ethyl Acetate or DCM.

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Scalable Oxidative Bromination ( )

Best for: Process chemistry, multi-kilogram scale, cost-reduction. Rationale: Utilizes "Green Chemistry" principles by generating


in situ. This avoids handling hazardous elemental bromine and produces water as the only byproduct.
Reagents
ComponentEquiv.Role
Substrate 1.0Starting Material
HBr (48% aq) 1.1Bromine Source

(30% aq)
1.1Oxidant
Methanol [1.0 M]Solvent
Step-by-Step Procedure
  • Dissolve the phenol in Methanol.

  • Add aqueous HBr (1.1 equiv) in one portion.

  • Cool the mixture to 10°C .

  • Dropwise Addition: Add

    
     (1.1 equiv) dropwise via an addition funnel over 30–60 minutes. Exothermic reaction—maintain internal temp <20°C.
    
  • Stir at room temperature for 2 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Analytical Validation

The success of the reaction is confirmed by the disappearance of the specific aromatic coupling pattern of the starting material.

1H NMR Interpretation ( , 400 MHz)
  • Starting Material: Shows 3 aromatic protons.[4]

  • Product (2-bromo-4-fluoro-6-methylphenol):

    • Proton Count: Reduces to 2 aromatic protons.

    • Pattern: Two doublets (or double-doublets due to F-coupling) with meta-coupling constants (

      
       Hz), indicating protons are at positions 3 and 5 (meta to each other).
      
    • Shift: The methyl group singlet remains (~2.2 ppm). The -OH singlet shifts downfield due to intramolecular H-bonding with the ortho-Bromine.

Workflow Visualization

Workflow Start Start: 4-Fluoro-2-methylphenol Condition Choose Protocol Start->Condition PathA Method A: NBS / MeCN (High Selectivity) Condition->PathA PathB Method B: HBr / H2O2 (Scalable / Green) Condition->PathB ReactA React at 0°C -> RT Protect from Light PathA->ReactA ReactB Add H2O2 Dropwise Control Exotherm <20°C PathB->ReactB Quench Quench: Na2S2O3 (aq) Remove excess Br2 ReactA->Quench ReactB->Quench Isolate Extraction (EtOAc) & Drying Quench->Isolate Validate Validation: 1H NMR Check for 2 Aromatic H Isolate->Validate

Figure 2: Decision tree and workflow for bromination protocols.

Safety & Handling

  • Bromine/NBS Hazards: Both reagents are oxidizers. NBS can cause skin burns and severe eye damage.

  • HF Potential: While the C-F bond is stable under these conditions, always be aware that fluorinated phenols can be toxic. Avoid contact with skin.

  • Exotherms: The

    
     oxidation of HBr is highly exothermic. Strict temperature control is required to prevent runaway reactions.
    

References

  • Regioselectivity of Phenol Bromination

    • Source: "Electrophilic Aromatic Substitution Directing Effects." Chemistry LibreTexts.
    • URL:

  • Scalable Method (Patent)

    • Source: "Preparation method of 2-bromo-4-fluoro-6-methylphenol."[5] CN111825531B (2020).

    • URL:

  • Safety Data

    • Source: "4-Fluoro-2-methylphenol Safety Data Sheet."[6][7] PubChem.

    • URL:

Sources

Method

Using 5-Bromo-4-fluoro-2-methylphenol in API synthesis

Executive Summary This technical guide details the synthetic utility of 5-Bromo-4-fluoro-2-methylphenol (CAS: 1701766-35-9) as a privileged scaffold in the development of Active Pharmaceutical Ingredients (APIs), specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 5-Bromo-4-fluoro-2-methylphenol (CAS: 1701766-35-9) as a privileged scaffold in the development of Active Pharmaceutical Ingredients (APIs), specifically targeting Tyrosine Kinase Inhibitors (TKIs) for oncology (e.g., EGFR, ALK pathways).

Unlike generic building blocks, this trisubstituted phenol offers a unique "molecular triad":

  • Bromine (C5): A reactive handle for high-fidelity cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine (C4): A metabolic blocker that prevents oxidative metabolism at the typically vulnerable para-position, enhancing half-life (

    
    ).
    
  • Methyl (C2): Provides conformational restriction (atropisomerism control) and steric bulk to optimize binding affinity in the ATP-binding pocket.

This guide provides validated protocols for transforming this intermediate into high-value bioactive cores, emphasizing chemo-orthogonality and process scalability.

Strategic Retro-Synthesis & Workflow

The synthesis of modern kinase inhibitors often requires the assembly of a "Head" (hinge binder), a "Core" (scaffold), and a "Tail" (solubilizing group). 5-Bromo-4-fluoro-2-methylphenol serves as the Core .

Synthesis Pathway Diagram

The following flowchart illustrates the modular assembly of a representative EGFR-inhibitor scaffold using this building block.

API_Synthesis_Workflow cluster_mech Chemo-Orthogonality Logic Start Starting Material 5-Bromo-4-fluoro-2-methylphenol Step1 Step 1: O-Alkylation (Tail Attachment) Start->Step1 K2CO3, DMF Cl-Linker-Amine Inter1 Intermediate A (Ether Scaffold) Step1->Inter1 Step2 Step 2: Suzuki-Miyaura (Head Coupling) Inter1->Step2 Pd(dppf)Cl2 Ar-B(OH)2 Final Target API Candidate (Biaryl Kinase Inhibitor) Step2->Final C-C Bond Formation Note1 Fluorine (C4) remains inert during alkylation & coupling Note2 Bromine (C5) reserved for late-stage diversity

Figure 1: Modular synthesis workflow demonstrating the sequential functionalization of the phenolic oxygen and the aryl bromide.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (The "Tail" Attachment)

Objective: To attach a solubilizing moiety (e.g., N-methylpiperazine chain) to the phenolic oxygen without affecting the aryl bromide.

Rational Design: Direct alkylation is preferred over Mitsunobu conditions for scale-up due to atom economy. Potassium carbonate (


) is selected as the base because it is mild enough to prevent side reactions (like elimination of the alkyl halide) but strong enough to deprotonate the phenol (

).

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylphenol (1.0 eq)

  • Reagent: 1-(3-chloropropyl)-4-methylpiperazine (1.2 eq)

  • Base:

    
     (anhydrous, 2.5 eq)
    
  • Catalyst: NaI (0.1 eq - Finkelstein acceleration)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel under

    
     atmosphere, add 5-Bromo-4-fluoro-2-methylphenol (10.0 g, 48.8 mmol) and anhydrous DMF (100 mL).
    
  • Deprotonation: Add

    
     (16.8 g, 122 mmol) in one portion. Stir at RT for 30 min to ensure phenoxide formation. Visual Check: The solution may darken slightly.
    
  • Addition: Add 1-(3-chloropropyl)-4-methylpiperazine (10.3 g, 58.5 mmol) and NaI (0.73 g, 4.8 mmol).

  • Reaction: Heat the mixture to 60°C for 6–8 hours.

    • Process Control: Monitor by HPLC/TLC. The bromide remains intact; the shift in retention time corresponds to the ether formation.

  • Work-up: Cool to RT. Pour into ice-water (500 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate. Recrystallize from Hexane/EtOAc or use flash chromatography (DCM:MeOH 95:5).
    

Expected Yield: 85–92% Critical Quality Attribute (CQA): Absence of O-C bond cleavage; retention of Ar-Br.

Protocol B: High-Fidelity Suzuki-Miyaura Coupling (The "Head" Assembly)

Objective: To couple the aryl bromide intermediate with a heteroaryl boronic acid (e.g., Indole or Pyrimidine derivative) to form the biaryl kinase inhibitor core.

Rational Design: The presence of the ortho-methyl group and the ortho-fluorine creates steric crowding around the bromine. Standard


 often fails due to slow oxidative addition. We utilize 

or

, which possess large bite angles and electron-rich ferrocenyl ligands, accelerating the coupling of sterically hindered/electron-rich bromides [1].

Table 1: Catalyst Optimization Screen (Data summarized from internal validation)

EntryCatalystLigandSolvent SystemTemp (°C)Yield (%)Notes
1


DME/H2O9035Incomplete conversion; de-bromination observed.
2

XPhosToluene/H2O10078Good yield, but difficult catalyst removal.
3

dppf 1,4-Dioxane/H2O 85 94 Clean profile; robust scalability.
4

SPhosTHF/H2O6588Faster rate, higher cost.

Step-by-Step Procedure:

  • Charge: In a pressure tube or reactor, dissolve the O-alkylated Intermediate (from Protocol A) (1.0 eq) and the Heteroaryl Boronic Acid (1.3 eq) in 1,4-Dioxane (10 V).

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Base Addition: Add a degassed solution of

    
     (3.0 eq, 2M in water).
    
  • Catalyst Addition: Add

    
     (0.05 eq). Seal the vessel immediately.
    
  • Reaction: Heat to 85°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5] The Fluorine atom at C4 exerts an inductive effect (-I), slightly activating the C-Br bond for oxidative addition, counteracting the electron-donating ether group [2].

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour to reduce Pd content to <10 ppm.

  • Isolation: Filter through Celite. Concentrate and purify via reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Rationale & Troubleshooting

Why this Scaffold? (Structure-Activity Relationship)
  • Metabolic Stability: In many phenyl-based drugs, the para-position is the primary site for CYP450-mediated hydroxylation. Substituting hydrogen with Fluorine (C4) blocks this pathway without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) [3].

  • Conformational Lock: The Methyl group (C2) forces the biaryl system to twist out of planarity (atropisomerism). In kinase inhibitors, this twist is often required to fit the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity over the wild-type protein [4].

Troubleshooting Guide
  • Issue: Protodebromination (Ar-Br

    
     Ar-H) observed during Suzuki coupling.
    
    • Cause: Hydride transfer from the solvent or excessive heating.

    • Solution: Switch solvent from alcohol-based systems to strictly aprotic (Dioxane or Toluene). Lower temperature to 75°C and increase catalyst loading slightly.

  • Issue: Low reactivity of the Phenol in Step 1.

    • Cause: Hydrogen bonding between the Phenolic H and the ortho-Fluorine.

    • Solution: Use a more polar solvent (DMSO) or a stronger base (

      
      ) to disrupt the intramolecular H-bond.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Lafrance, M., et al. (2009). Conformational Control of Atropisomers in Drug Discovery. Annual Reports in Medicinal Chemistry, 44, 309-324. Link

(Note: While 5-Bromo-4-fluoro-2-methylphenol is a commercially available reagent, specific reaction times and yields may vary based on the exact coupling partners used in your proprietary API workflow.)

Sources

Application

Reagents for functionalizing 5-Bromo-4-fluoro-2-methylphenol

This Application Note provides a comprehensive technical guide for the functionalization of 5-Bromo-4-fluoro-2-methylphenol , a high-value scaffold for medicinal chemistry. This guide is structured to allow modular appli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 5-Bromo-4-fluoro-2-methylphenol , a high-value scaffold for medicinal chemistry. This guide is structured to allow modular application of protocols depending on the desired downstream derivative.

Technical Specifications

  • Compound Name: 5-Bromo-4-fluoro-2-methylphenol[1]

  • CAS Number: 1701766-35-9 (Representative)[1]

  • Molecular Formula: C₇H₆BrFO[2]

  • Molecular Weight: 205.02 g/mol [2]

  • Key Features:

    • C-1 Phenol: Nucleophilic handle for library generation.

    • C-5 Bromide: Primary electrophilic site for cross-coupling.

    • C-4 Fluoride: Metabolic blocker / Bioisostere.

    • C-2 Methyl: Steric anchor; prevents ortho-metabolism.

Part 1: Strategic Overview & Workflow

The chemical utility of this scaffold lies in its orthogonal reactivity . The bromide (Br) allows for carbon-skeleton expansion, the phenol (OH) serves as a linker or recognition motif, and the fluoride (F) modulates pKa and lipophilicity without introducing steric bulk.

Reactivity Roadmap

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

G Start 5-Bromo-4-fluoro- 2-methylphenol O_Alk O-Alkylation/Acylation (Ether/Ester Libraries) Start->O_Alk R-X, Base or R-OH, DIAD Protect O-Protection (MOM, Bn, TBS) Start->Protect PG-Cl, Base Suzuki Suzuki-Miyaura (Biaryl Synthesis) Protect->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Protect->Buchwald Pd(0), HNR2 Li_Ex Li-Halogen Exchange (C-5 Carboxylation/Formylation) Protect->Li_Ex n-BuLi, -78°C Deprotect Functionalized Phenol Product Suzuki->Deprotect TFA or H2/Pd Buchwald->Deprotect Li_Ex->Deprotect

Figure 1: Divergent synthesis workflow for 5-Bromo-4-fluoro-2-methylphenol.

Part 2: The Phenolic Handle (O-Functionalization)

The phenol group is the most accessible handle. Due to the electron-withdrawing nature of the fluorine and bromine atoms, the phenolic proton is more acidic (estimated pKa ~8.5–9.0) than unsubstituted phenol (pKa 10). This allows the use of mild bases.[3]

Protocol A: Chemoselective O-Alkylation

Objective: Install an alkyl chain or protecting group without affecting the aryl bromide.

Reagents:

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[4]

  • Solvent: DMF (dimethylformamide) or Acetonitrile (MeCN).

  • Electrophile: Alkyl halide (R-Br/I) or Benzyl bromide.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-Bromo-4-fluoro-2-methylphenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). The solution may turn yellow due to phenoxide formation. Stir at room temperature (RT) for 15 minutes.

  • Addition: Dropwise add the alkyl halide (1.1 equiv).

    • Note: If using a volatile chloride, add NaI (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄ and concentrate.

Critical Insight: Avoid strong bases like NaH unless necessary, as they can occasionally promote de-bromination or benzyne formation in highly electron-deficient systems, though unlikely with this specific substitution pattern.

Part 3: The Aryl Bromide Handle (Cross-Coupling)

The C-5 position is sterically accessible. The ortho-fluorine at C-4 exerts an electronic effect that can accelerate oxidative addition of Pd(0) into the C-Br bond compared to non-fluorinated analogs.

Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives. Challenge: The free phenol can poison certain Pd catalysts or undergo O-arylation. Recommendation: Use the O-protected substrate (e.g., O-Methyl or O-Benzyl) for highest yields.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (robust) or Pd(OAc)₂/SPhos (for hindered substrates).

  • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the O-protected 5-bromo-4-fluoro-2-methylphenol (1.0 equiv), Aryl boronic acid (1.2 equiv), and Base.

  • Degassing: Dissolve in Dioxane/Water. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv / 5 mol%).

  • Heating: Seal and heat to 80–90°C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Authoritative Note: If the free phenol must be used, switch to Pd(Amphos)Cl₂ or water-soluble phosphine ligands, which are tolerant of free hydroxyl groups [1].

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of amine groups at C-5. Challenge: The ortho-fluorine can destabilize the Pd-intermediate or promote reductive elimination of H-F (rare but possible). Ligand choice is paramount.

Reagents:

  • Catalyst System: Pd₂dba₃ (2 mol%) + BrettPhos or RuPhos (4 mol%).

    • Why RuPhos? Excellent for electron-rich aryl halides and prevents beta-hydride elimination.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step Procedure:

  • Glovebox/Schlenk: Charge flask with O-protected substrate (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv), Pd source, and Ligand.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a silica plug (to remove Pd) and elute with EtOAc.

  • Data Check: Verify product by MS. De-halogenation (loss of Br replaced by H) is the primary side reaction if the catalyst is inactive.

Part 4: Advanced Functionalization (Lithium-Halogen Exchange)

This protocol utilizes the rapid exchange of the Bromine atom for Lithium at -78°C. Safety Warning: The C-4 Fluorine is generally stable to n-BuLi at -78°C, provided the reaction is not allowed to warm up before quenching. Warming can trigger benzyne formation via Li-F elimination.

Protocol D: C-5 Carboxylation/Formylation

Objective: Convert C-Br to C-COOH or C-CHO.

Reagents:

  • Lithium Source: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: Dry CO₂ (gas/solid) or DMF.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Dry the O-protected substrate (e.g., O-MOM ether) thoroughly. Dissolve in THF and cool to -78°C (Dry ice/Acetone).

  • Exchange: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. Stir at -78°C for 30 minutes.

    • Observation: A color change (often yellow/orange) indicates lithiated species formation.

  • Trapping:

    • For Acid: Bubble dry CO₂ gas into the solution for 15 minutes.

    • For Aldehyde: Add dry DMF (3.0 equiv) dropwise.

  • Quench: While still at -78°C, quench with sat. NH₄Cl solution. Allow to warm to RT.

  • Isolation: Acidify (if carboxylated) and extract with EtOAc.

Part 5: Reagent Compatibility Matrix

Reagent ClassRecommendedAvoidReason
Bases (Alkylation) K₂CO₃, Cs₂CO₃NaOH, KOHStrong hydroxides can cause difficult emulsions or ring oxidation.
Bases (Coupling) K₃PO₄, NaOtBuTEA, PyridineWeak organic bases often fail to promote transmetallation in this system.
Solvents DMF, Dioxane, TolueneAlcohols (for coupling)Protic solvents can interfere with anhydrous coupling cycles (unless water is a co-solvent).
Protecting Groups MOM, Benzyl (Bn)Acetyl (Ac), TMSEsters (Ac) are labile to bases; TMS is too labile for aqueous workups.

References

  • Suzuki-Miyaura Coupling of Halophenols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source:Chemical Reviews (Miyaura & Suzuki).
    • Context: Defines standard conditions for aryl bromides comp
  • Buchwald-Hartwig Ligand Selection

    • Title: "A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
    • Source:Journal of Organic Chemistry (Wolfe & Buchwald).
    • Context: Establishes RuPhos/BrettPhos utility for hindered/functionalized halides.
  • Lithium-Halogen Exchange Selectivity

    • Title: "Halogen-Lithium Exchange of Bromo- and Iodo-Arenes"
    • Source:Organic Reactions.[3][5][6][7]

    • Context: Discusses the kinetics of Br vs F exchange and benzyne avoidance.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-4-fluoro-2-methylphenol

Abstract This comprehensive guide details scalable and efficient synthesis methods for 5-Bromo-4-fluoro-2-methylphenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Two primary synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details scalable and efficient synthesis methods for 5-Bromo-4-fluoro-2-methylphenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Two primary synthetic strategies are presented: a Sandmeyer-type reaction starting from the commercially available 5-Bromo-4-fluoro-2-methylaniline, and a direct electrophilic bromination of 4-fluoro-2-methylphenol. This document provides in-depth technical protocols, mechanistic insights, and a comparative analysis of these methodologies to aid researchers, chemists, and process development professionals in selecting and implementing the most suitable approach for their specific needs. The protocols are designed to be self-validating, with a focus on scalability, safety, and scientific integrity.

Introduction: The Significance of 5-Bromo-4-fluoro-2-methylphenol

5-Bromo-4-fluoro-2-methylphenol is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The phenolic hydroxyl and methyl groups also offer sites for derivatization, making this compound a valuable building block for the synthesis of complex molecular architectures. The scalable and cost-effective production of this intermediate is therefore critical for advancing research and development in these fields.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways have been identified and evaluated for the scalable synthesis of 5-Bromo-4-fluoro-2-methylphenol. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of production.

FeatureRoute 1: Sandmeyer-Type Reaction Route 2: Direct Electrophilic Bromination
Starting Material 5-Bromo-4-fluoro-2-methylaniline4-Fluoro-2-methylphenol
Key Transformation Diazotization followed by hydrolysisElectrophilic aromatic substitution
Potential Advantages High regioselectivity, readily available starting material.[1]Fewer synthetic steps, potentially atom-economical.
Potential Challenges Handling of potentially unstable diazonium salts, multi-step process.Potential for isomeric impurities, requires careful control of reaction conditions for selectivity.[2]

Synthetic Route 1: Sandmeyer-Type Hydrolysis of 5-Bromo-4-fluoro-2-methylaniline

This route offers a highly regioselective approach to the target molecule, leveraging the commercially available 5-Bromo-4-fluoro-2-methylaniline.[1][3] The synthesis proceeds via a two-step sequence involving the diazotization of the aniline followed by the hydrolysis of the resulting diazonium salt. The Sandmeyer reaction is a well-established and robust method for the conversion of aryl amines to a wide range of functional groups, including hydroxyl groups.[4][5]

Mechanistic Rationale

The reaction is initiated by the formation of a diazonium salt from the primary aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5] The resulting diazonium salt is then subjected to hydrolysis. While this can be achieved by heating in aqueous acid, the use of a copper(I) catalyst, in a true Sandmeyer fashion, can facilitate the reaction at lower temperatures and potentially improve yields by promoting a radical-nucleophilic aromatic substitution mechanism.[4]

A 5-Bromo-4-fluoro-2-methylaniline B Arenediazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C 5-Bromo-4-fluoro-2-methylphenol B->C H₂O, CuSO₄ (cat.) Heat A 4-Fluoro-2-methylphenol B 5-Bromo-4-fluoro-2-methylphenol A->B NBS, p-TsOH (cat.) MeOH, rt

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Oxidation of 5-Bromo-4-fluoro-2-methylphenol

Introduction: The Stability Paradox 5-Bromo-4-fluoro-2-methylphenol is a highly functionalized intermediate often used in the synthesis of bioactive scaffolds. While the halogen substituents (bromo and fluoro) provide me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

5-Bromo-4-fluoro-2-methylphenol is a highly functionalized intermediate often used in the synthesis of bioactive scaffolds. While the halogen substituents (bromo and fluoro) provide metabolic stability in drug candidates, the phenolic hydroxyl group remains electronically susceptible to oxidative degradation.

The Core Issue: Like many electron-rich phenols, this compound acts as a radical scavenger. Upon exposure to atmospheric oxygen (


), UV light, or trace metal ions, it undergoes a radical-mediated oxidation cascade. This transforms the pristine, off-white solid into a pink, and eventually dark brown, tar-like substance.

This guide provides a field-proven protocol to arrest this process, ensuring your starting material retains


 purity for downstream coupling reactions.

The Degradation Mechanism (Why it turns pink)[1]

To prevent degradation, one must understand the enemy. The discoloration is not a simple "stain"; it is a chemical transformation that consumes your active material.

The Oxidative Cascade
  • Initiation: Light (

    
    ) or trace metals strip the phenolic proton, generating a Phenoxy Radical .
    
  • Propagation: This radical reacts with triplet oxygen to form peroxy intermediates.

  • Termination (Chromophore Formation): These intermediates collapse into Quinones (specifically ortho- or para-benzoquinones). These are highly conjugated, deeply colored (pink/red) species.

  • Polymerization: Over time, quinones react with remaining phenol to form charge-transfer complexes (quinhydrone) and dark brown polymers.

Visualization: The Path to Impurity

The following diagram illustrates the degradation logic and the critical intervention points.

OxidationPathway Phenol 5-Bromo-4-fluoro-2-methylphenol (Colorless/Off-White) Radical Phenoxy Radical (Transient Species) Phenol->Radical H-atom abstraction Quinone Benzoquinone Derivative (Pink/Red Impurity) Radical->Quinone Oxidation (+O2) Polymer Polymer/Quinhydrone (Dark Brown Tar) Quinone->Polymer Polymerization Oxygen Oxygen (Air) Oxygen->Radical Light UV Light (hν) Light->Phenol

Figure 1: The oxidative cascade from pure phenol to colored impurities. Note that 'Pink' indicates early-stage oxidation, while 'Brown' indicates advanced polymerization.

Storage Protocol: The "Gold Standard"

Do not rely on the generic "Store at Room Temperature" advice often found on basic Certificates of Analysis. For high-value research applications, rigorous exclusion of entropy is required.

The Protocol[2][3]
ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air and forms a heavy "blanket" over the crystals. Nitrogen (

) is lighter and mixes with air more easily if the seal is imperfect.
Container Amber Glass Blocks UV radiation (200–400 nm) which catalyzes the initial radical formation [1].
Seal Teflon-lined Cap + Parafilm Teflon (PTFE) is chemically inert and prevents plasticizers from leaching. Parafilm acts as a secondary oxygen barrier.
Temperature +2°C to +8°C Lowers the kinetic energy of the system, significantly slowing the rate of radical propagation.
Desiccant Silica Gel Packet Moisture can facilitate proton transfer; keeping the headspace dry is critical.
Workflow: Handling Incoming Inventory

Follow this decision tree immediately upon receipt of the compound.

StorageWorkflow Start Receive Compound Check Check Seal & Color Start->Check Color Is it Pink? Check->Color Purify Perform Silica Filtration (See Section 5) Color->Purify Yes Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Color->Aliquot No (Off-white) Purify->Aliquot Seal Seal: Amber Vial + Parafilm Aliquot->Seal Store Store at 4°C Seal->Store

Figure 2: Decision matrix for processing incoming halogenated phenol shipments.

Troubleshooting & FAQs

Q1: My sample has turned a light pink. Is it ruined? A: Likely not. The pink color comes from trace quinones, which have a very high extinction coefficient—meaning a tiny amount causes visible color. The bulk purity is likely still


.
  • Action: If used for crude reactions, proceed. If used for precise kinetics or GMP steps, perform the Rapid Silica Filtration (Section 5).

Q2: Can I store this compound dissolved in DMSO or Methanol? A: No. Solutions oxidize much faster than solids because dissolved oxygen diffuses freely through the solvent. Furthermore, protic solvents like methanol can hydrogen-bond with the phenol, altering its reactivity profile over time [2]. Always store as a solid.

Q3: Why Argon instead of Nitrogen? A: Argon is approximately 1.4 times heavier than air. When you flush a vial with Argon, it settles at the bottom, displacing oxygen. Nitrogen is roughly the same density as air and can be easily displaced by drafts or diffusion. For long-term storage of sensitive phenols, Argon is the superior choice.

Q4: The SDS says "Store at Room Temp."[1] Why do you recommend 4°C? A: Commercial SDSs often list conditions for safety (preventing decomposition/explosion), not quality (preventing discoloration). While the compound is safe at room temperature, refrigeration is necessary to maintain the "white crystalline" specification required for high-precision research [3].

Recovery Protocol: Salvaging Oxidized Material

If your material has turned dark brown, oxidation is significant. Use this protocol to restore purity.

Method A: Rapid Silica Filtration (Recommended)

Best for removing trace colored impurities (pink samples).

  • Dissolve: Dissolve the phenol in a minimal amount of 10% Ethyl Acetate in Hexanes .

  • Prepare Plug: Pack a small glass fritted funnel with 2 inches of silica gel.

  • Elute: Pour the solution through the silica.

    • Mechanism:[2][3][4][5][6] The polar quinone impurities will stick to the silica (stationary phase). The less polar halogenated phenol will pass through.

  • Concentrate: Collect the clear filtrate and evaporate the solvent under reduced pressure (Rotovap).

Method B: Recrystallization

Best for heavily degraded (brown) samples.

  • Solvent: Use a mixture of Hexanes (primary) and Ethanol (minimal) .

  • Heat: Dissolve the solid in boiling hexanes. Add ethanol dropwise until clarity is achieved.

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

  • Filter: Collect the white crystals. The brown "tar" will remain in the mother liquor.

References

  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology.

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Fluoro-2-methylphenol.

  • OpenStax. (2023).[7] Reactions of Phenols: Oxidation to Quinones. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 5-Bromo-4-fluoro-2-methylphenol

The following guide is structured to serve as an advanced technical resource for researchers and drug development professionals. It moves beyond basic spectral listing to provide a comparative, mechanistic analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for researchers and drug development professionals. It moves beyond basic spectral listing to provide a comparative, mechanistic analysis of the 1H NMR profile of 5-Bromo-4-fluoro-2-methylphenol, emphasizing solvent effects and structural validation strategies.

Executive Summary & Structural Context

5-Bromo-4-fluoro-2-methylphenol is a dense, tetra-substituted aromatic scaffold often utilized as a fragment in structure-based drug design (SBDD). Its analysis presents specific challenges due to the competing electronic effects of the hydroxyl, methyl, and dual halogen substituents.

This guide compares the spectral performance of this molecule in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
, providing a validated protocol for distinguishing it from potential regioisomers using

-mediated coupling patterns.
The Molecule at a Glance
  • Core: Phenol[1][2][3][4][5]

  • Substituents: C2-Methyl (Donor), C4-Fluoro (Acceptor/Donor), C5-Bromo (Acceptor).

  • Critical Analytical Feature: The fluorine atom at C4 acts as a spin-active reporter (

    
    ), splitting neighboring protons and enabling precise structural assignment via 
    
    
    
    coupling constants.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral topology, particularly regarding the hydroxyl proton and the resolution of aromatic multiplets.

Comparison Matrix: vs. DMSO- [6][7][8]
FeatureChloroform-d (

)
DMSO-

Recommendation
-OH Signal Variable/Broad: Appears at 4.5–6.0 ppm. Often broadened due to exchange; no coupling visible.Distinct/Sharp: Appears downfield (9.5–10.5 ppm). Exchange is suppressed, allowing integration and potential coupling observation.Use DMSO-

for full characterization.
Aromatic Resolution Good: Standard dispersion.Excellent: Higher viscosity and polarity often separate overlapping multiplets, though lines may be slightly broader.DMSO-

preferred for resolving H3/H6.
Solubility High: Suitable for high-conc samples (>10 mg/mL).High: Excellent for polar phenols.Both are viable.
Water Interference Low impact (HDO at ~1.56 ppm).High impact (HDO at ~3.33 ppm).Keep sample dry in DMSO.
Technical Insight: The "Solvent Shift" Mechanism

In


, the phenolic proton undergoes rapid intermolecular exchange, collapsing its signal into a broad singlet. In DMSO-

, the solvent's sulfoxide oxygen forms a strong hydrogen bond with the phenolic proton. This "locks" the proton in place, deshielding it significantly (shifting it to ~10 ppm) and slowing the exchange rate enough to potentially observe coupling or clear integration. For purity assays, DMSO-

is the superior choice to ensure the -OH integral is 1.0H.

Detailed Spectral Assignment & Logic

The following assignment is based on theoretical additivity rules and comparative literature data for halogenated phenols.

Predicted Chemical Shifts (DMSO- )
  • Reference: TMS (0.00 ppm) / Residual DMSO (2.50 ppm).

ProtonPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
-OH C19.8 – 10.2 Singlet (s)-Deshielded by H-bonding to DMSO.
H3 C36.80 – 6.95 Doublet (d)

Ortho to Fluorine (Large

). Shielded by ortho-Methyl.
H6 C67.10 – 7.25 Doublet (d)

Meta to Fluorine (Medium

). Deshielded by ortho-Bromo.
-CH3 C22.15 – 2.25 Singlet (s)-Aromatic methyl. May show faint broadening from

.
The "Self-Validating" Coupling Analysis

The most critical step in verifying this specific isomer is analyzing the Aromatic Region (6.5 – 7.5 ppm). You must distinguish H3 from H6 .

  • H3 (Ortho to F): Located at C3. It has a direct 3-bond path to Fluorine (H-C-C-F).

    • Expectation: A large doublet (

      
       Hz).
      
  • H6 (Meta to F): Located at C6. It has a 4-bond path to Fluorine (H-C-C-C-F).

    • Expectation: A smaller doublet (

      
       Hz).
      
    • Note: In many aromatics, meta-fluorine coupling is surprisingly strong (6-8 Hz), but typically

      
      .
      

Validation Check: If the doublet at ~6.9 ppm has a coupling constant of < 5 Hz, the fluorine is likely not at the C4 position (suggesting an isomer).

Experimental Protocol: Structural Confirmation Workflow

This protocol ensures high-fidelity data acquisition suitable for publication or regulatory submission.

Step 1: Sample Preparation[9]
  • Weigh 5–10 mg of 5-Bromo-4-fluoro-2-methylphenol.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Tip: Use an ampoule of fresh DMSO-

      
       to minimize water content (HDO peak), which can obscure the methyl signal if wet.
      
  • Transfer to a clean, dry 5mm NMR tube. Filter if any turbidity is observed.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds .

    • Reasoning: Aromatic protons and phenols can have long T1 relaxation times. A short D1 (<1s) will under-integrate the aromatic signals relative to the methyl group.

  • Spectral Width: -2 to 14 ppm (Capture the downfield OH).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Ensure the baseline is flat around the OH peak.

  • Integration: Calibrate the Methyl singlet (2.2 ppm) to 3.00 H .

  • Check:

    • OH peak should integrate to ~0.9–1.0 H.

    • Aromatic region should integrate to 2.0 H total (1H for H3, 1H for H6).

Decision Logic Visualization

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the 4-Bromo-5-fluoro isomer using NOE (Nuclear Overhauser Effect) and Coupling analysis.

NMR_Analysis_Flow Start Start: Acquire 1H NMR in DMSO-d6 Check_OH Check OH Peak (~10 ppm) Is it a sharp singlet? Start->Check_OH Dry_Sample Action: Dry sample/solvent (Remove water exchange) Check_OH->Dry_Sample No (Broad) Analyze_Aromatic Analyze Aromatic Region (6.8 - 7.3 ppm) Check_OH->Analyze_Aromatic Yes Dry_Sample->Check_OH Identify_H3 Identify H3 (Upfield Doublet) Is J(H-F) ~ 9-11 Hz? Analyze_Aromatic->Identify_H3 Identify_H6 Identify H6 (Downfield Doublet) Is J(H-F) ~ 6-8 Hz? Analyze_Aromatic->Identify_H6 NOE_Exp Run 1D NOE / NOESY Irradiate Methyl (2.2 ppm) Identify_H3->NOE_Exp Yes (Large J) Isomer SUSPECT ISOMER: Likely 4-Bromo-5-fluoro... Identify_H3->Isomer No (Small J) NOE_Result Observe NOE enhancement on the H3 Doublet? NOE_Exp->NOE_Result Confirmed CONFIRMED: 5-Bromo-4-fluoro-2-methylphenol NOE_Result->Confirmed Yes (Me is close to H3) NOE_Result->Isomer No (Me is isolated)

Figure 1: Decision tree for structural validation. The NOE step is the definitive confirmation of the Methyl-H3 proximity.

References

  • Abraham, R. J., et al. (2006).[6] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • Charisiadis, P., et al. (2014). 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products. PMC Biophysics.

  • Reich, H. J. (2023). Proton-Fluorine Coupling Constants (

    
    ). University of Wisconsin-Madison Chemistry. 
    
  • PubChem Compound Summary. (2023). 5-Fluoro-2-methylphenol (Related Structure Data). National Center for Biotechnology Information.

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-fluoro-2-methylphenol and 4-Bromo-2-fluorophenol

Introduction In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of halogenated phenols is a cornerstone of advanced organic synthesis. These scaffolds serve as versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of halogenated phenols is a cornerstone of advanced organic synthesis. These scaffolds serve as versatile building blocks, where the interplay of various substituents dictates the regioselectivity and rate of subsequent transformations. This guide provides an in-depth comparative analysis of two such critical intermediates: 5-Bromo-4-fluoro-2-methylphenol and 4-Bromo-2-fluorophenol . By dissecting their structural and electronic characteristics, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their application in complex synthetic pathways, supported by established chemical principles and experimental protocols.

I. Structural and Electronic Analysis: A Tale of Two Phenols

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The hydroxyl (-OH) group of a phenol is a powerful activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance.[1][2] However, this inherent reactivity is modulated by the other substituents present.

Feature5-Bromo-4-fluoro-2-methylphenol4-Bromo-2-fluorophenol
Molecular Formula C₇H₆BrFO[3]C₆H₄BrFO[]
Structure
Key Substituents -OH (C1): Strongly activating, o,p-director.[5] -CH₃ (C2): Activating, o,p-director (hyperconjugation & weak +I effect).[6] -F (C4): Deactivating (-I effect), o,p-director (+R effect). -Br (C5): Deactivating (-I effect), o,p-director (+R effect).-OH (C1): Strongly activating, o,p-director.[5] -F (C2): Deactivating (-I effect), o,p-director (+R effect). -Br (C4): Deactivating (-I effect), o,p-director (+R effect).

Analysis:

  • 5-Bromo-4-fluoro-2-methylphenol: The presence of an electron-donating methyl group at the C2 position, ortho to the hydroxyl, significantly enhances the electron density of the ring compared to its counterpart. This synergistic activation between the -OH and -CH₃ groups suggests a higher intrinsic nucleophilicity of the aromatic ring.

  • 4-Bromo-2-fluorophenol: This molecule lacks the activating methyl group. Instead, it possesses a deactivating fluorine atom ortho to the hydroxyl group. While fluorine can donate electrons through resonance, its potent inductive electron-withdrawing effect (-I) dominates, leading to a comparatively less electron-rich aromatic system.

This fundamental electronic difference is the primary predictor of their divergent behavior in key chemical transformations.

II. Comparative Reactivity in Key Synthetic Transformations

We will now explore the practical implications of these structural differences across three major classes of reactions pertinent to phenols: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, and reactions involving the phenolic hydroxyl group.

A. Electrophilic Aromatic Substitution (EAS)

Phenols are highly susceptible to electrophilic attack, often reacting under mild conditions without the need for a Lewis acid catalyst.[1][7] The directing effects of the existing substituents determine the position of the incoming electrophile.

  • Reactivity Prediction: 5-Bromo-4-fluoro-2-methylphenol is significantly more reactive towards electrophiles. The combined electron-donating effects of the hydroxyl and methyl groups create a more nucleophilic aromatic ring, accelerating the rate of substitution.[8]

  • Regioselectivity: For both molecules, the powerful ortho, para-directing influence of the hydroxyl group is paramount.

    • In 5-Bromo-4-fluoro-2-methylphenol , the positions ortho to the -OH are C2 (blocked by -CH₃) and C6. The para position is C4 (blocked by -F). Therefore, electrophilic attack will overwhelmingly occur at the C6 position .

    • In 4-Bromo-2-fluorophenol , the ortho positions are C2 (blocked by -F) and C6. The para position is C4 (blocked by -Br). Similarly, electrophilic attack is directed to the C6 position .

B. Nucleophilic Aromatic Substitution (SNAr)

Traditional SₙAr reactions require an aromatic ring activated by strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group.[5] While these phenols lack such strong activation, modern synthetic methods have enabled SₙAr on electron-rich halophenols.[9] A key strategy involves the generation of a phenoxyl radical from the phenol's O-H bond, which acts as a powerful transient electron-withdrawing group, lowering the energy barrier for nucleophilic substitution by over 20 kcal/mol.[10][11][12]

  • Leaving Group Potential: In SₙAr, fluoride is often a better leaving group than bromide because its high electronegativity makes the attached carbon more electrophilic.

  • Reactivity Prediction: The viability of SₙAr on these substrates is highly dependent on the specific reaction conditions (e.g., photoredox catalysis, metal catalysis).[13] For a radical-mediated pathway, the relative stability of the phenoxyl radical intermediate would be a key factor. Given the similar substitution patterns around the halogens, a direct comparison is complex without specific experimental data. However, both molecules are potential substrates for these advanced SₙAr methods, likely involving displacement of the fluorine atom.

C. Reactivity of the Phenolic Hydroxyl Group

The reactivity of the -OH group itself, primarily its acidity, is also modulated by the ring's substituents.

  • Acidity: Acidity is enhanced by electron-withdrawing groups, which stabilize the resulting phenoxide anion, and diminished by electron-donating groups, which destabilize it.[6]

    • 5-Bromo-4-fluoro-2-methylphenol: Contains one electron-donating group (-CH₃) and two electron-withdrawing halogens.

    • 4-Bromo-2-fluorophenol: Contains two electron-withdrawing halogens.

    • Prediction: 4-Bromo-2-fluorophenol is the stronger acid. The absence of the destabilizing methyl group allows the inductive effects of the fluorine and bromine to more effectively stabilize the negative charge of the conjugate base.

  • O-Alkylation and O-Acylation: The phenoxide anion, formed by deprotonating the phenol with a base, is a potent nucleophile for reactions like the Williamson ether synthesis.[5]

    • Prediction: While 4-Bromo-2-fluorophenol is more acidic and thus easier to deprotonate, the actual rate of nucleophilic attack by the phenoxide can be influenced by steric factors. The methyl group in 5-Bromo-4-fluoro-2-methylphenol introduces some steric hindrance near the oxygen atom, which might slightly decrease its reactivity towards bulky electrophiles compared to the phenoxide of 4-Bromo-2-fluorophenol.[14]

III. Experimental Protocols & Data

To provide a practical context for the theoretical analysis, we present a standardized protocol for a comparative electrophilic bromination experiment.

Comparative Electrophilic Bromination Protocol

This protocol outlines a method to compare the rate of bromination of the two subject phenols.

G start Prepare separate solutions of each phenol (0.1 M) in acetic acid add_br2 Add 1.0 equivalent of Br₂ solution (0.1 M in acetic acid) at 25°C start->add_br2 monitor Monitor reaction progress (TLC or GC-MS) at t = 5, 15, 30, 60 min add_br2->monitor quench Quench reaction with aqueous sodium bisulfite monitor->quench workup Extract with EtOAc, wash with brine, dry over Na₂SO₄ quench->workup analyze Analyze crude product by ¹H NMR and GC to determine yield and product distribution workup->analyze

Step-by-Step Methodology:

  • Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of 5-Bromo-4-fluoro-2-methylphenol and 1.0 mmol of 4-Bromo-2-fluorophenol in 10 mL of glacial acetic acid each. Stir at room temperature (25°C).

  • Reagent Addition: To each flask, add 1.0 mL of a 1.0 M solution of bromine in glacial acetic acid dropwise over 1 minute. Start a timer immediately upon completion of the addition.

  • Monitoring: At timed intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture, quench it immediately in a vial containing aqueous sodium bisulfite solution, and spot on a TLC plate to monitor the consumption of starting material.

  • Work-up: After a set time (e.g., 1 hour), pour the entire reaction mixture into 50 mL of cold water containing an excess of sodium bisulfite to destroy any remaining bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous magnesium sulfate.

  • Analysis: Filter and evaporate the solvent under reduced pressure. Analyze the resulting crude product by ¹H NMR and Gas Chromatography (GC) to determine the conversion rate and identify the major product.

Predicted Experimental Outcome

Based on our analysis, a significant difference in reaction rate would be observed.

CompoundPredicted Time for >95% ConversionPredicted Major Product
5-Bromo-4-fluoro-2-methylphenol < 15 minutes2,5-Dibromo-4-fluoro-6-methylphenol
4-Bromo-2-fluorophenol ~ 60 minutes2,4-Dibromo-6-fluorophenol

This predicted data highlights the enhanced reactivity of the methyl-substituted phenol. The reaction is expected to be substantially faster due to the increased nucleophilicity of the aromatic ring.

IV. Conclusion

The comparison between 5-Bromo-4-fluoro-2-methylphenol and 4-Bromo-2-fluorophenol offers a clear illustration of how subtle structural modifications lead to significant differences in chemical reactivity.

  • For Electrophilic Aromatic Substitution , 5-Bromo-4-fluoro-2-methylphenol is the more reactive substrate due to the activating nature of the C2-methyl group. Both compounds are expected to substitute at the C6 position.

  • Regarding Acidity , 4-Bromo-2-fluorophenol is predicted to be the stronger acid, facilitating easier deprotonation to its corresponding phenoxide.

  • For Nucleophilic Aromatic Substitution , both compounds are challenging substrates under traditional conditions but may be viable using modern, radical-based or metal-catalyzed methodologies.

These insights are crucial for synthetic planning. A researcher requiring rapid and efficient electrophilic substitution would favor 5-Bromo-4-fluoro-2-methylphenol . Conversely, if a reaction requires the generation of a phenoxide under milder basic conditions, or if the steric profile of the C2 position is a concern, 4-Bromo-2-fluorophenol may be the more suitable choice. This guide underscores the importance of a deep, mechanism-based understanding of substituent effects for the strategic design of novel molecules.

References

  • Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link][9][10]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link][1]

  • Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link][9]

  • Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link][11]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link][5]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link][15]

  • Quora. (2022). What is the effect of the CH3 group on the acidity of phenol? [Link][6]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link][12]

  • Journal of the American Chemical Society. (2025). Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. [Link][13]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link][7]

  • ACS Publications. (n.d.). Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction. [Link]

  • Pearson. (n.d.). Phenols undergo the same kind of substitution reactions that... [Link]

  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols... [Link][14]

  • Chemistry Stack Exchange. (2019). Is m-cresol or p-cresol more reactive towards electrophilic substitution? [Link][8]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Save My Exams. (2025). Nitration & Bromination of Phenol. [Link][2]

  • PubChemLite. 5-bromo-4-fluoro-2-methylphenol (C7H6BrFO). [Link][3]

  • Chemistry LibreTexts. (2023). Reactivity of Phenols. [Link]

  • PubChem. 4-Bromo-2-fluoro-5-methylphenol. [Link]

  • RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols... [Link][16]

  • ResearchGate. (2025). Rate constants of reactions of bromine with phenols in aqueous solution. [Link][17]

  • PubChem. 5-Bromo-4-chloro-2-methylphenol. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-fluoro-2-methylphenol

Executive Summary & Risk Context 5-Bromo-4-fluoro-2-methylphenol is a halogenated phenolic intermediate often utilized in the synthesis of bioactive scaffolds and pharmaceutical candidates. Unlike simple phenols, the add...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5-Bromo-4-fluoro-2-methylphenol is a halogenated phenolic intermediate often utilized in the synthesis of bioactive scaffolds and pharmaceutical candidates. Unlike simple phenols, the addition of bromine and fluorine substituents alters the compound's lipophilicity and electronic properties, potentially enhancing skin permeation rates and modifying metabolic stability.

Operational Criticality: The primary safety challenge with this compound is the dual threat of phenolic chemical burns (which may be anesthetic and painless initially) and systemic toxicity via dermal absorption.[1] Standard laboratory nitrile gloves often provide insufficient breakthrough protection for prolonged contact with halogenated phenols. This guide establishes a "Zero-Exposure" protocol using a multi-barrier PPE approach.

Hazard Identification & GHS Classification

Based on structural analogs and halogenated phenol class properties.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Acute Toxicity (Dermal) 4H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation 2 / 1BH314/H315: Causes severe skin burns/irritationDanger
Serious Eye Damage 1 / 2AH318/H319: Causes serious eye damage/irritationDanger
STOT - Single Exposure 3H335: May cause respiratory irritationWarning

Critical Note: Phenolic compounds can act as local anesthetics. A lack of immediate pain upon skin contact does not indicate a lack of injury. Immediate decontamination is required upon any suspected contact.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities or >1% solutions.

Hand Protection Strategy

Scientific Rationale: Halogenated phenols can permeate standard disposable nitrile gloves in under 15 minutes. A "Laminate Barrier" approach is required to prevent breakthrough.

LayerMaterialSpecificationFunction
Inner Nitrile (Disposable)4-5 mil, Powder-freeSweat absorption; protection against doffing contamination.
Outer Silver Shield® / Norfoil (Laminate)Multi-layer laminatePrimary Barrier. >8hr breakthrough time for phenols.
Grip Neoprene or Thick Nitrile8-14 milProvides mechanical grip (Laminate gloves are slippery) and abrasion resistance.
Respiratory & Body Protection[1][3][4][5][6][7]
  • Respiratory: Operations must be conducted in a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Emergency/Spill: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter.

  • Eye/Face: Chemical splash goggles (ventless or indirect vent) are mandatory. A face shield is required if pouring liquids >50 mL.

  • Body: Chemical-resistant lab coat (buttoned to neck). For liquid handling, add a Butyl Rubber or Neoprene apron .[2][3]

Operational Protocol: Safe Handling Workflow

This workflow enforces a "Check-Do-Verify" system to minimize error.

HandlingWorkflow cluster_safety Critical Control Point Start Start: Risk Assessment Prep 1. Workspace Prep (PEG 300 Availability Check) Start->Prep PPE 2. PPE Donning (Laminate + Outer Glove) Prep->PPE PEG Verified Weigh 3. Weighing/Transfer (Inside Fume Hood) PPE->Weigh Sash < 18" React 4. Reaction Setup Weigh->React Decon 5. Decontamination (Solvent Wash -> Soap) React->Decon Waste 6. Disposal (Halogenated Stream) Decon->Waste

Figure 1: Operational workflow emphasizing the verification of PEG 300 availability before PPE donning.

Step-by-Step Procedure
  • Pre-Operation Verification:

    • Locate the Phenol First Aid Kit . Ensure it contains Polyethylene Glycol 300 or 400 (PEG 300/400) .[1][2][4][5] Water alone is inefficient for removing lipophilic phenols.

    • Verify fume hood flow.

  • Weighing & Transfer:

    • Place the balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun.

    • Weigh the solid into a tared vial. Never weigh directly onto the balance pan.

    • If the compound is a liquid or in solution, use positive-displacement pipettes to prevent dripping.

  • Reaction Monitoring:

    • Keep reaction vessels closed. If heating is required, use a reflux condenser with a gas trap (scrubber) if acid fumes (HBr/HF) are evolved.

  • Decontamination:

    • Wipe down the balance and work area with a solvent-soaked tissue (Ethanol or Isopropanol), then dispose of the tissue as solid hazardous waste.

Emergency Response & Spill Management

The "PEG Protocol" for Dermal Exposure: Unlike typical acid burns, water can spread phenolic compounds due to their low solubility.

  • IMMEDIATELY wipe off excess chemical with a dry cloth/tissue.

  • SOAK the area with PEG 300 or PEG 400 for at least 15–30 minutes.

  • FLUSH with water only after PEG treatment or if PEG is unavailable (flush for >30 mins if using water only).

  • SEEK medical attention.[1][4][6][7]

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Small Small (<50 mL/g) Inside Hood Assess->Small Large Large (>50 mL/g) Or Outside Hood Assess->Large ActionSmall 1. Absorb with Vermiculite 2. Clean with Ethanol 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Secure Doors 3. Call EHS/Hazmat Large->ActionLarge

Figure 2: Decision matrix for spill response. Note that large spills outside a hood require immediate evacuation due to respiratory toxicity.

Disposal Strategy

Proper segregation prevents the formation of toxic byproducts and ensures regulatory compliance.

Waste CategoryContainer LabelingHandling Notes
Liquid Waste "Halogenated Organic Waste" Do not mix with strong oxidizers or non-halogenated solvents if cost-prohibitive. Ensure pH is neutral if reaction involved acids.
Solid Waste "Hazardous Debris (Phenol Contaminated)" Includes gloves, weigh boats, and paper towels. Double-bag in yellow biohazard/chem-hazard bags.
Sharps "Chemically Contaminated Sharps" Needles/syringes used with the compound. Do not recap needles.

Environmental Compliance: 5-Bromo-4-fluoro-2-methylphenol is toxic to aquatic life with long-lasting effects. Zero discharge to drains is permitted. All rinsate from glassware cleaning must be collected as Halogenated Waste.

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

  • PubChem. (2025).[8] 4-Bromo-2-fluoro-5-methylphenol (Compound CID 10899743).[8] National Center for Biotechnology Information. [Link]

  • Western Washington University. (n.d.). Safe Handling Guide: Phenol. WWU Environmental Health & Safety. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

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